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Compound of Interest

Compound Name:
(4-Chloro-benzyl)-cyclobutyl-

amine

CAS No.: 177721-97-0

Cat. No.: B065586

Get Quote

Executive Summary: The Cyclobutyl Advantage
(4-Chloro-benzyl)-cyclobutyl-amine represents a critical "middle-ground" pharmacophore in

the optimization of CNS-active small molecules.[1][2] While the 4-chlorobenzyl moiety is a

privileged structure for GPCR and transporter binding (e.g., SERT, NET,

R), the N-substituent dictates metabolic stability and conformational entropy.[1][2]

This guide validates the Cyclobutyl analog as a superior alternative to:

Isopropyl (Alternative A): To reduce conformational flexibility (entropy penalty) and improve

metabolic stability against N-dealkylation.[1][2]

Cyclopropyl (Alternative B): To increase lipophilic bulk (

) without introducing the extreme ring strain associated with CYP450 inactivation risks.[1][2]
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Feature
Cyclobutyl-Amine

(Target)

Isopropyl-Amine
(Alt A)

Cyclopropyl-Amine
(Alt B)[1][2]

Conformation Rigid (Puckered) Flexible (Rotatable) Rigid (Planar)

Metabolic Stability
High (Resists

-C oxidation)

Low (Vulnerable

-H)

Moderate (P450

inactivator risk)

Lipophilicity (cLogP)
~3.2 (Optimal CNS

penetration)
~2.9 ~2.8

Steric Bulk (

)

High (Fills

hydrophobic pockets)
Medium Low

Synthesis & Characterization Protocol
Objective: Establish a robust, scalable route for generating high-purity material for bioassays.

Methodology: Reductive Amination
The most reliable validation route utilizes Sodium Triacetoxyborohydride (STAB), avoiding the

over-alkylation risks of direct alkylation.[1][2]

Reaction Scheme:

Reactants: 4-Chlorobenzaldehyde (1.0 eq) + Cyclobutylamine (1.1 eq).[1][2]

Solvent: 1,2-Dichloroethane (DCE) or THF.[1][2]

Reducing Agent: NaBH(OAc)

(1.5 eq).

Conditions: Room temperature,

atmosphere, 4–16 hours.

Key Mechanistic Insight: The cyclobutyl amine is less nucleophilic than the isopropyl amine due

to ring strain effects on the nitrogen lone pair.[1][2] Therefore, pre-formation of the imine
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intermediate (stirring 1h before adding reductant) is critical to suppress dimer formation.[1][2]

Validation Checkpoint:

Target Yield: >85%

Purity: >98% (HPLC)

Identity:

H NMR must show the cyclobutyl methine proton as a multiplet at

3.2–3.4 ppm.[1][2]

Bioactivity Validation: Sigma-1 Receptor ( R)
Binding
Rationale: The N-benzyl-amine core is a hallmark of high-affinity

R ligands (e.g., Haloperidol, PB28).[1][2] This assay validates the scaffold's ability to engage
the target.[1][2]

Experimental Protocol
Assay Type: Competition Radioligand Binding.[1][2] Reference Ligand: [

H]-(+)-Pentazocine (

nM).[1][2]

Membrane Preparation: Use Guinea pig brain homogenates or HEK293 cells overexpressing

human

R.[1][2]

Incubation:

Buffer: 50 mM Tris-HCl (pH 7.4).[1][2]

Ligand: 2 nM [
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H]-(+)-Pentazocine.[1][2]

Test Compound: (4-Chloro-benzyl)-cyclobutyl-amine (10 concentrations,

to

M).[1][2]

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI).

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.[1][2]

Data Interpretation
Valid Result:

nM indicates potent bioactivity.[1][2]

Comparison:

If Cyclobutyl

< Isopropyl

: The rigid cyclobutyl ring successfully reduces the entropic cost of binding.[1][2]

If Cyclobutyl

< Cyclopropyl

: The larger hydrophobic volume of the cyclobutyl ring better fills the

R hydrophobic pocket.[1][2]

Metabolic Stability Validation (Microsomal Stability)
Objective: Prove the "Metabolic Shield" hypothesis—that the cyclobutyl ring protects the

nitrogen from oxidative dealkylation better than alternatives.[1][2]
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Experimental Protocol
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1][2]

Cofactor: NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

Incubation:

Substrate concentration: 1

M (to ensure first-order kinetics).

Timepoints: 0, 5, 15, 30, 45, 60 min at 37°C.[1][2]

Quench: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

Analysis: LC-MS/MS (MRM mode) monitoring parent depletion.

Calculation
Success Criteria:

Target:

min (Human).

Superiority: The Cyclobutyl analog should demonstrate a >2-fold increase in half-life

compared to the Isopropyl analog, validating the suppression of

-carbon hydroxylation.[1][2]
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Parallel Validation Assays

Start: (4-Cl-Bn)-Cyclobutyl-amine Synthesis
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Caption: Workflow for validating the bioactivity and stability of the cyclobutyl scaffold against

standard analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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